A Guide to the Basic Properties and Synthetic Utility of tert-Butyl 3-oxoazetidine-1-carboxylate
A Guide to the Basic Properties and Synthetic Utility of tert-Butyl 3-oxoazetidine-1-carboxylate
A Note on the Compound Identity: This technical guide focuses on tert-butyl 3-oxoazetidine-1-carboxylate (CAS No. 398489-26-4), as it is the predominantly studied and commercially significant derivative. While the initial topic mentioned the ethyl ester, the vast body of scientific literature and chemical supplier information points to the tert-butyl ester as the key intermediate in major pharmaceutical syntheses.
Introduction: The Significance of the 3-Oxoazetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, making it a valuable design element for achieving high binding affinity and selectivity for biological targets. Among azetidine derivatives, those functionalized at the 3-position are of particular interest.
tert-Butyl 3-oxoazetidine-1-carboxylate has emerged as a cornerstone building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] Its structure features a reactive ketone and a Boc-protected nitrogen, providing a versatile handle for a variety of chemical transformations.[2] This guide offers an in-depth exploration of its fundamental properties, synthesis, reactivity, and applications, with a focus on its pivotal role in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib.[1][2][4]
Physicochemical and Basic Properties
tert-Butyl 3-oxoazetidine-1-carboxylate is a white to off-white crystalline powder under standard conditions.[1][5] It is characterized by its moisture sensitivity and should be handled under an inert atmosphere.[5][6]
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 3-oxoazetidine-1-carboxylate | [7] |
| Synonyms | 1-Boc-3-azetidinone, N-Boc-3-azetidinone | [5][7][8][9] |
| CAS Number | 398489-26-4 | [5][7][8] |
| Molecular Formula | C₈H₁₃NO₃ | [5][7] |
| Molecular Weight | 171.19 g/mol | [5][7][8] |
| Melting Point | 47-52 °C | [1][5] |
| Boiling Point | 251.3 ± 33.0 °C (Predicted) | [1][5] |
| Density | 1.174 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Solubility | Sparingly soluble in chloroform and slightly soluble in dichloromethane. | [5] |
| Appearance | White to off-white crystalline powder. | [1][5] |
Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
The most common and efficient synthesis of tert-butyl 3-oxoazetidine-1-carboxylate involves the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.[5] This precursor is typically prepared from 1-benzylazetidin-3-ol.[4] A green and industrially scalable oxidation method utilizes a TEMPO-catalyzed reaction with sodium hypochlorite (NaClO) as the oxidant.[4]
Diagram of the Synthetic Pathway
Caption: Synthetic route to tert-butyl 3-oxoazetidine-1-carboxylate.
Experimental Protocol: TEMPO-Mediated Oxidation
This protocol is adapted from a green synthesis methodology for an intermediate of Baricitinib.[4]
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Dichloromethane (CH₂Cl₂)
-
Potassium bromide (KBr) solution (9.1% aqueous)
-
TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)
-
Potassium bicarbonate (KHCO₃)
-
Sodium hypochlorite (NaClO) solution (12% aqueous)
-
Sodium thiosulfate (Na₂S₂O₃) solution (15% aqueous)
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Reaction Setup: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane. Cool the solution to a temperature between -15 °C and 5 °C.
-
Catalyst Addition: Sequentially add the 9.1% potassium bromide solution and a catalytic amount of TEMPO (approx. 0.02 equivalents).
-
Oxidant Addition: Slowly add a pre-mixed aqueous solution of potassium bicarbonate and sodium hypochlorite. Maintain the temperature and stir for 30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate to neutralize the excess oxidant.
-
Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The residue can be further purified by crystallization from an ethyl acetate/n-heptane mixture.[4]
Rationale: This method is considered "green" because it uses a catalytic amount of the nitroxyl radical TEMPO, with inexpensive and environmentally benign sodium hypochlorite as the terminal oxidant. The reaction proceeds under mild conditions with high efficiency.
Reactivity and Synthetic Utility
The synthetic versatility of tert-butyl 3-oxoazetidine-1-carboxylate stems from its two primary reactive sites: the carbonyl group at the C3 position and the Boc-protected nitrogen.
-
Carbonyl Group: The ketone is susceptible to a wide range of nucleophilic additions and condensation reactions. A particularly important transformation is the Horner-Wadsworth-Emmons olefination, which is used to introduce a cyanomethylene group, a key structural feature of Baricitinib.[4]
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions to liberate the secondary amine, allowing for further functionalization at the nitrogen atom.
Diagram of a Key Transformation
Caption: Horner-Wadsworth-Emmons reaction of the title compound.
Experimental Protocol: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol is based on a reported procedure for the synthesis of a Baricitinib intermediate.[4]
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide solution in THF (1 M)
-
Tetrahydrofuran (THF)
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Aqueous sodium chloride solution (12.5%)
-
Ethyl acetate
Procedure:
-
Ylide Formation: To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, slowly add a 1 M solution of potassium tert-butoxide in THF at -5 °C under an inert atmosphere. Stir the mixture for 3 hours at this temperature.
-
Addition of Ketone: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in THF to the reaction mixture, maintaining the temperature at -5 °C. Stir for an additional 2 hours.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with an aqueous solution of sodium chloride. Extract the aqueous phase multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[4]
Applications in Drug Discovery
The primary and most significant application of tert-butyl 3-oxoazetidine-1-carboxylate is as a pivotal intermediate in the synthesis of Baricitinib.[1][2][3][4] Baricitinib is an orally available inhibitor of Janus kinases JAK1 and JAK2, which are involved in inflammatory and autoimmune pathways.[2][4]
Beyond Baricitinib, this building block is utilized in the synthesis of a variety of other biologically active molecules, including:
-
Inhibitors of phosphoinositide 3-kinase (PI3K).[5]
-
Antagonists of the protease-activated receptor-1 (PAR-1).[5]
-
Novel antibacterial agents.[5]
Its utility in these diverse applications underscores the strategic importance of the 3-oxoazetidine scaffold in constructing molecules with tailored pharmacological profiles.[3]
Safety and Handling
tert-Butyl 3-oxoazetidine-1-carboxylate is classified as a hazardous substance.[6][7][10] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or a fume hood.
GHS Hazard Statements:
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[10]
-
Avoid breathing dust.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a well-ventilated place and keep the container tightly closed.[10]
-
The compound is moisture and air-sensitive and should be stored under an inert atmosphere at 2-8°C.[5][6]
Conclusion
tert-Butyl 3-oxoazetidine-1-carboxylate is a high-value chemical intermediate with a unique combination of stability and reactivity. Its role as a key building block in the synthesis of the blockbuster drug Baricitinib highlights its importance in the pharmaceutical industry. The well-established synthetic routes and predictable reactivity of its ketone and protected amine functionalities make it an indispensable tool for medicinal chemists and drug development professionals engaged in the design and synthesis of novel therapeutics.
References
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3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. Retrieved January 22, 2026, from [Link]
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Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. (n.d.). Beilstein Archives. Retrieved January 22, 2026, from [Link]
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Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 22, 2026, from [Link]
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The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 22, 2026, from [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved January 22, 2026, from [Link]
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The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 22, 2026, from [Link]
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